2,5-Cyclohexadiene-1,4-dione, 2-ethenyl-
Description
Properties
CAS No. |
51985-12-7 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-ethenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6O2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChI Key |
PEBDGSFQVVAAEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with an oxidizing agent to introduce the ketone groups. The ethenyl group can be introduced through a subsequent reaction with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and to maintain the integrity of the ethenyl group.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Alkylating agents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more complex quinones, while reduction can yield cyclohexadiene derivatives with hydroxyl groups.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
The biological and chemical properties of quinones are highly dependent on substituent groups. Below is a comparative analysis of 2-ethenyl-1,4-benzoquinone with key analogs:
Structural and Physical Properties
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., chloro) increase electrophilicity, enhancing reactivity in nucleophilic additions . Hydrophobic substituents (e.g., ethyl, methyl) improve membrane permeability, correlating with cytotoxicity in cancer cell lines .
Thermodynamic Data :
The 2,6-dichloro derivative exhibits vapor pressures of 82.99 kPa at 518.60 K and 202.64 kPa at 548.29 K , indicating volatility under elevated temperatures .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-ethenyl-2,5-cyclohexadiene-1,4-dione?
- Methodological Answer : Synthesis often involves multi-component reactions under controlled conditions. For example, analogous quinones can be synthesized via Michael addition followed by cycloaddition reactions. A documented approach uses dichloromethane as a solvent at room temperature, yielding products in 75–80% efficiency. Key steps include activating intermediates (e.g., zwitterionic species) and optimizing reaction time (~10 hours) to minimize side products .
Q. How can researchers characterize the electronic properties of this compound?
- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are critical for analyzing redox behavior. Computational methods (e.g., DFT calculations) can predict HOMO-LUMO gaps and electron affinity. For structural validation, X-ray crystallography or NMR (1H/13C) should be employed, referencing spectral libraries from authoritative databases like NIST .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Due to its quinoid structure, the compound is prone to oxidation. Store under inert gas (N₂ or Ar) at –20°C in anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide. Avoid prolonged exposure to light or moisture to prevent degradation .
Advanced Research Questions
Q. How do substituents (e.g., ethenyl groups) influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : The ethenyl group enhances electron-deficient character, making the compound a potent dienophile. Kinetic studies using variable-temperature NMR can track reaction rates with dienes. Compare activation energies with non-substituted analogs to quantify electronic effects .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or isomerism. Use high-purity samples (>98%) and orthogonal techniques:
- Mass spectrometry (high-resolution) confirms molecular weight.
- 2D NMR (COSY, HSQC) resolves overlapping signals.
- Cross-validate with computational simulations (e.g., Gaussian) to assign peaks accurately .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities to enzymes like NAD(P)H:quinone oxidoreductase. Validate predictions with in vitro assays measuring IC₅₀ values and kinetic parameters .
Q. What are the challenges in scaling up its synthesis for mechanistic studies?
- Methodological Answer : Scaling requires optimizing catalyst loadings and purification steps. For example, column chromatography may fail at larger scales; switch to recrystallization or flash distillation. Monitor batch consistency via HPLC and adjust reaction stoichiometry to suppress by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
